3,4-Dichlorobenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate

Catalog No.
S12810142
CAS No.
M.F
C24H23Cl2NO2
M. Wt
428.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichlorobenzyl 1-methyl-4-(naphthalen-2-yl)pip...

Product Name

3,4-Dichlorobenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate

IUPAC Name

(3,4-dichlorophenyl)methyl 1-methyl-4-naphthalen-2-ylpiperidine-4-carboxylate

Molecular Formula

C24H23Cl2NO2

Molecular Weight

428.3 g/mol

InChI

InChI=1S/C24H23Cl2NO2/c1-27-12-10-24(11-13-27,20-8-7-18-4-2-3-5-19(18)15-20)23(28)29-16-17-6-9-21(25)22(26)14-17/h2-9,14-15H,10-13,16H2,1H3

InChI Key

DWKVFHOVQHKHFM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2=CC3=CC=CC=C3C=C2)C(=O)OCC4=CC(=C(C=C4)Cl)Cl

3,4-Dichlorobenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate is a synthetic compound characterized by its complex structure, which includes a piperidine ring substituted with a naphthalene moiety and dichlorobenzyl group. Its molecular formula is C24H23Cl2NOC_{24}H_{23}Cl_{2}NO, and it has a molecular weight of approximately 428.35 g/mol . This compound is notable for its potential applications in neuropharmacology and medicinal chemistry.

The chemical properties of 3,4-Dichlorobenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate allow it to participate in various reactions typical of piperidine derivatives. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic attack, allowing for the substitution of chlorine with other nucleophiles.
  • Reduction Reactions: The compound can undergo reduction to alter functional groups, particularly in the presence of reducing agents.

These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.

Research indicates that compounds similar to 3,4-Dichlorobenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate exhibit various biological activities, including:

  • Neuroprotective Effects: Potential applications in treating neurodegenerative diseases due to their ability to interact with neurotransmitter systems.
  • Antidepressant Activity: Some studies suggest that piperidine derivatives can influence serotonin and norepinephrine pathways, which may be beneficial in mood disorders .

The synthesis of 3,4-Dichlorobenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, a piperidine ring can be formed through cyclization reactions.
  • Naphthalene Substitution: The naphthalene moiety is introduced via electrophilic aromatic substitution or coupling reactions.
  • Chlorination: The introduction of chlorine atoms is usually achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
  • Esterification: Finally, the carboxylic acid group is esterified with dichlorobenzyl alcohol to yield the final product.

Each step requires careful control of reaction conditions to ensure high yield and purity .

3,4-Dichlorobenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate has potential applications in:

  • Pharmaceutical Development: Its neuroactive properties make it a candidate for developing treatments for neurological disorders.
  • Research in Medicinal Chemistry: Used as a reference compound in studies investigating structure-activity relationships among piperidine derivatives.

Studies on the interactions of this compound with biological targets are essential for understanding its pharmacological profile. Investigations typically focus on:

  • Receptor Binding Assays: Evaluating affinity and selectivity toward various neurotransmitter receptors (e.g., serotonin and dopamine receptors).
  • In Vivo Studies: Assessing behavioral effects in animal models to determine efficacy and safety profiles.

These studies help elucidate the mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 3,4-Dichlorobenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylateContains a methyl group on the piperidine ringMore hydrophobic due to additional methyl group
1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethylDifferent aromatic substitution (chlorophenyl)Incorporates a tetrazole ring
1-methylpiperidineSimplified structure lacking aromatic groupsBasic piperidine structure without substitutions

Uniqueness

3,4-Dichlorobenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate stands out due to its combination of both naphthalene and dichlorobenzene moieties, which may enhance its biological activity compared to simpler derivatives. Its complex structure allows for diverse interactions within biological systems, making it a valuable compound for further research in medicinal chemistry.

3,4-Dichlorobenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate is an ester derivative featuring three distinct structural components:

  • A piperidine ring substituted at the 1-position with a methyl group and at the 4-position with a naphthalen-2-yl moiety.
  • A carboxylate ester at the 4-position of the piperidine ring.
  • A 3,4-dichlorobenzyl group serving as the ester’s alcohol component.

IUPAC Name:
The systematic name reflects its structure:
3,4-Dichlorobenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate.

Molecular Formula:
Calculated as $$ C{25}H{25}Cl{2}NO{3} $$, with an approximate molecular weight of 457.4 g/mol.

Structural Features:

  • The piperidine ring adopts a chair conformation, with steric interactions between the methyl group (C1) and naphthalene moiety (C4) influencing its spatial arrangement.
  • The 3,4-dichlorobenzyl group introduces electron-withdrawing effects, enhancing the ester’s stability toward hydrolysis.
PropertyValue
Molecular Formula$$ C{25}H{25}Cl{2}NO{3} $$
Molecular Weight457.4 g/mol
Key Functional GroupsPiperidine, carboxylate ester, dichlorobenzyl, naphthalene

Historical Development in Piperidine Derivative Research

Piperidine derivatives have been integral to pharmaceutical chemistry since the mid-20th century. The exploration of 3,4-dichlorobenzyl-substituted variants emerged in the 1990s, driven by:

  • Neuropharmacology Advances: Piperidine’s structural similarity to bioactive alkaloids prompted investigations into dopamine and serotonin receptor modulation.
  • Synthetic Methodologies: Innovations in esterification and cross-coupling reactions enabled the incorporation of aromatic groups like naphthalene into piperidine scaffolds.

The specific development of 3,4-dichlorobenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate aligns with trends in kinase inhibitor design, where bulky aromatic groups enhance target binding affinity.

Significance in Medicinal Chemistry and Organic Synthesis

This compound exemplifies two critical areas of research:

Medicinal Chemistry:

  • Targeted Drug Design: The naphthalene group’s planar structure facilitates interactions with hydrophobic enzyme pockets, making the compound a candidate for kinase or protease inhibition.
  • Bioisosteric Potential: The dichlorobenzyl group may serve as a bioisostere for other halogenated aromatics in antiviral or anticancer agents.

Organic Synthesis:

  • Complex Scaffold Construction: The molecule’s synthesis involves multi-step strategies, including:
    • Piperidine Functionalization: N-methylation and carboxylation at the 4-position.
    • Esterification: Coupling with 3,4-dichlorobenzyl chloride under Schotten-Baumann conditions.
Synthetic StepReagents/Conditions
Piperidine carboxylationDiethyl carbonate, sodium hydride
Ester formation3,4-Dichlorobenzyl chloride, DIPEA, DCM

XLogP3

6.1

Hydrogen Bond Acceptor Count

3

Exact Mass

427.1105844 g/mol

Monoisotopic Mass

427.1105844 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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